molecular formula C18H26O B14751103 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran CAS No. 1222-04-4

3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran

Cat. No.: B14751103
CAS No.: 1222-04-4
M. Wt: 258.4 g/mol
InChI Key: YTICFLNVEMAUSM-UHFFFAOYSA-N
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Description

3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran is a synthetic organic compound with the molecular formula C18H26O. It is known for its unique structure, which includes a naphtho[2,3-c]pyran core with multiple methyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with a pyran ring precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2+)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,6,9,9-Pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene
  • 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-

Uniqueness

3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran is unique due to its specific structural features, such as the naphtho[2,3-c]pyran core and the presence of multiple methyl groups. These characteristics contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

1222-04-4

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

3,6,6,9,9-pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene

InChI

InChI=1S/C18H26O/c1-12-8-13-9-15-16(10-14(13)11-19-12)18(4,5)7-6-17(15,2)3/h9-10,12H,6-8,11H2,1-5H3

InChI Key

YTICFLNVEMAUSM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2CO1)C(CCC3(C)C)(C)C

Origin of Product

United States

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